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Compound of Interest

Compound Name: Bio-AMS

Cat. No.: B15568280

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bio-AMS (5'-[N-(d-biotinoyl)sulfamoyl]lamino-5'-deoxyadenosine) is a potent and selective
inhibitor of bacterial biotin protein ligase (BPL), with significant activity against Mycobacterium
tuberculosis (Mtb), the causative agent of tuberculosis. As a bisubstrate inhibitor, Bio-AMS
mimics the natural biotinyl-5'-AMP intermediate, effectively blocking the crucial process of
protein biotinylation. This targeted inhibition disrupts the biosynthesis of fatty acids and lipids,
essential components of the mycobacterial cell wall, leading to bacterial growth arrest and cell
death.[1] Bio-AMS has demonstrated efficacy against multidrug-resistant (MDR) and
extensively drug-resistant (XDR) strains of Mtb, highlighting its potential as a novel therapeutic
agent. This guide provides an in-depth overview of Bio-AMS, including its mechanism of
action, quantitative efficacy data, detailed experimental protocols, and relevant biological
pathways.

Chemical and Physical Properties
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Property Value

Chemical Formula C20H29N907S2
Molecular Weight 571.63 g/mol

CAS Number 1393881-52-1
Appearance White to off-white solid
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Mechanism of Action

Bio-AMS functions as a bisubstrate inhibitor of biotin protein ligase (BirA).[2] The BirA enzyme
catalyzes a two-step reaction essential for the covalent attachment of biotin to its target
proteins, primarily acetyl-CoA carboxylase (ACC).[2]

o Step 1: Adenylation of Biotin: BirA catalyzes the reaction between biotin and ATP to form a
reactive intermediate, biotinyl-5'-AMP, and pyrophosphate.[2]

o Step 2: Biotin Transfer: The activated biotinyl group is then transferred from biotinyl-5'-AMP
to a specific lysine residue on the biotin carboxyl carrier protein (BCCP) domain of ACC.[2]

Bio-AMS mimics the biotinyl-5'-AMP intermediate. By competitively binding to the active site of
BirA, it prevents the formation and/or utilization of the natural intermediate, thereby inhibiting
the biotinylation of ACC.[1] Unbiotinylated ACC is inactive, leading to the cessation of malonyl-
CoA production, a critical precursor for fatty acid biosynthesis.[1] The disruption of this pathway
compromises the integrity of the mycobacterial cell wall, ultimately resulting in bacterial death.

[1]

Quantitative Data
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Table 1: In Vitro Efficacy of Bio-AMS against M.

tuberculosis
Parameter Mtb Strain(s) Value Reference(s)
Binding Affinity (Kd)
_ H37Rv 0.865 nM [3]
for Mtb BirA
Minimum Inhibitory MDR and XDR Mtb
_ _ 0.16 - 0.625 pM [1]
Concentration (MIC) strains
Bactericidal 5 uM (in biotin-free
: Mtb , [4]
Concentration medium)
Synergistic
Concentration with
: . Mtb 1uM [1]
Rifampicin &
Ethambutol

Cell Line Parameter Value Reference(s)

HepG2 (Human liver
] IC50 >100 uM
carcinoma)

Note: A specific inhibition constant (Ki) for Bio-AMS against Mtb BirA was not explicitly found in
the reviewed literature. The tight-binding nature of the inhibitor led researchers to determine the
dissociation constant (Kd) using Isothermal Titration Calorimetry.[3]

Dose-Response Information

While a complete dose-response curve is not readily available in the literature, studies have
consistently shown that Bio-AMS inhibits the growth of Mtb in a concentration-dependent
manner, both in axenic culture and within infected macrophages.[4]

Signaling Pathways and Experimental Workflows
Signaling Pathway of Bio-AMS Inhibition
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Caption: Mechanism of Bio-AMS inhibition of the biotin protein ligase pathway.

Experimental Workflow for Evaluating Bio-AMS
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Biochemical Assays
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Caption: A generalized workflow for the discovery and validation of Bio-AMS.

Experimental Protocols
Biotin Protein Ligase (BPL) Activity Assay

This assay measures the enzymatic activity of BPL by quantifying the production of
pyrophosphate (PPi), a product of the biotin adenylation step.

Materials:

o Purified Mtb BirA enzyme
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 Biotin

o ATP

» Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCI, 10 mM MgClz, 1 mM DTT)
e Bio-AMS (or other inhibitors) dissolved in DMSO

e Pyrophosphate detection kit (e.g., colorimetric or fluorescent)

e 96-well microplate

» Plate reader

Procedure:

Prepare serial dilutions of Bio-AMS in DMSO and then dilute further in Assay Buffer.

¢ In a 96-well plate, add the Assay Buffer, biotin, and ATP to each well.

e Add the diluted Bio-AMS or vehicle control (DMSO) to the respective wells.

e Pre-incubate the plate at room temperature for 10-15 minutes.

« Initiate the reaction by adding the purified Mtb BirA enzyme to all wells.

¢ Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

» Stop the reaction according to the pyrophosphate detection kit instructions.

o Add the detection reagents and incubate as required.

» Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

o Calculate the percent inhibition for each concentration of Bio-AMS relative to the vehicle
control and determine the I1Cso value.

Western Blot for Detection of Biotinylated Proteins
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This protocol is used to assess the in-cell inhibition of BPL by observing the reduction in
biotinylated proteins.

Materials:

Mtb culture

» Bio-AMS

 Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

e Protein quantification assay (e.g., BCA assay)

o SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membrane

» Blocking Buffer (e.g., 5% non-fat milk or BSAin TBST)

o Streptavidin-HRP conjugate

o Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

e Chemiluminescent substrate

e Imaging system

Procedure:

e Culture Mtb to mid-log phase and treat with varying concentrations of Bio-AMS for a
specified time.

e Harvest the cells by centrifugation and wash with PBS.

o Lyse the cells using Lysis Buffer and sonication or bead beating.

» Clarify the lysate by centrifugation and collect the supernatant.

o Determine the protein concentration of each lysate using a BCA assay.
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» Normalize the protein amounts and prepare samples with Laemmli buffer.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
» Block the membrane with Blocking Buffer for 1 hour at room temperature.

e Incubate the membrane with Streptavidin-HRP conjugate (diluted in Blocking Buffer) for 1
hour at room temperature.

e Wash the membrane three times with TBST for 10 minutes each.

o Apply the chemiluminescent substrate and visualize the bands using an imaging system. A
loading control (e.g., anti-GroEL2) should be used to ensure equal protein loading.

Macrophage Infection Assay

This assay evaluates the efficacy of Bio-AMS against intracellular Mtb.

Materials:

Macrophage cell line (e.g., THP-1 or RAW 264.7)
e Mtb culture (e.g., H37Rv)

e Cell culture medium (e.g., RPMI with 10% FBS)
e Bio-AMS

e Lysis solution (e.g., 0.1% Triton X-100 in PBS)

e 7H11 agar plates

o 96-well cell culture plates

Procedure:

o Seed macrophages in a 96-well plate and differentiate if necessary (e.g., with PMA for THP-1
cells).
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« Infect the macrophages with Mtb at a specific multiplicity of infection (MOI), for instance, 1:1.
 After an initial infection period (e.g., 4 hours), wash the cells to remove extracellular bacteria.
e Add fresh culture medium containing serial dilutions of Bio-AMS or a vehicle control.
 Incubate the infected cells for a defined period (e.g., 3-5 days).

» To determine the intracellular bacterial load, lyse the macrophages with the lysis solution.

o Plate serial dilutions of the lysate on 7H11 agar plates.

 Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

o Compare the CFU counts from Bio-AMS-treated wells to the untreated control wells to
determine the intracellular growth inhibition.

Conclusion

Bio-AMS is a well-characterized and potent inhibitor of Mycobacterium tuberculosis biotin
protein ligase. Its specific mechanism of action, targeting a crucial metabolic pathway in the
pathogen, and its efficacy against drug-resistant strains make it a compelling candidate for
further drug development. The data and protocols presented in this guide provide a
comprehensive resource for researchers working on the characterization and development of
Bio-AMS and other novel anti-tubercular agents targeting biotin metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Bio-AMS as a Biotin Protein Ligase Inhibitor: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568280#bio-ams-as-a-biotin-protein-ligase-
inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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